LDN-212854
概要
説明
LDN-212854は、骨形成タンパク質タイプI受容体キナーゼの強力かつ選択的な阻害剤です。 特に、アクチビン受容体様キナーゼ2(IC50: 1.3 nM)およびアクチビン受容体様キナーゼ1(IC50: 2.40 nM)の阻害に有効です 。 この化合物は、進行性骨化性線維異形成症や肝細胞癌などの様々な癌の研究に使用されています .
作用機序
LDN-212854は、特にアクチビン受容体様キナーゼ2およびアクチビン受容体様キナーゼ1である、骨形成タンパク質タイプI受容体キナーゼを阻害することにより効果を発揮します。この阻害は、骨形成タンパク質シグナル伝達経路の下流エフェクターであるSMAD1/5/8タンパク質のリン酸化を防ぎます。 この経路を遮断することにより、this compoundは細胞増殖と分化に関与する遺伝子の発現を抑制し、それによって腫瘍の成長と進行を阻害することができます .
類似の化合物との比較
This compoundは、LDN-193189やLDN-214117などの他の骨形成タンパク質阻害剤と比較されることがよくあります。これらの化合物はすべて骨形成タンパク質タイプI受容体キナーゼを阻害しますが、this compoundはアクチビン受容体様キナーゼ2とアクチビン受容体様キナーゼ1に対する高い選択性を持つ点が特徴です。 この選択性により、特定の生物学的状況においてより強力な阻害剤になります .
類似の化合物
LDN-193189: 骨形成タンパク質タイプI受容体キナーゼの別の強力な阻害剤ですが、選択性のプロファイルが異なります。
LDN-214117: 同様の阻害効果を持つ化合物ですが、薬物動態が異なります.
生化学分析
Biochemical Properties
The compound 5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline has been identified as a strategic compound for optical applications due to several key characteristics . It has tunable photophysical properties, and electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors
Molecular Mechanism
It is known that electron-donating groups at position 7 on the fused ring favor large absorption/emission intensities
準備方法
LDN-212854の合成は、キノリン誘導体であるコア構造の調製から始まるいくつかのステップを伴います。合成経路は通常、以下のステップを含みます。
コア構造の形成: 適切な出発物質を反応させてキノリンコアを形成します。
官能基化: 次に、コア構造は、特定の位置に様々な置換基を導入することによって官能基化されます。
最終的なアセンブリ: 最後のステップでは、官能基化されたコアを他の必要な成分とカップリングしてthis compoundを形成します。
これらのステップの反応条件には、多くの場合、有機溶媒、触媒、特定の温度および圧力条件の使用が含まれており、目的の生成物が高純度で得られるようにします .
化学反応の分析
This compoundは、以下を含む様々な化学反応を起こします。
酸化: この反応は、化合物の酸素の付加または水素の除去を含みます。
還元: この反応は、化合物の水素の付加または酸素の除去を含みます。
置換: この反応は、ある官能基を別の官能基で置き換えることを含みます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および反応を促進するための様々な触媒があります。 これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります .
化学反応の分析
LDN-212854 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
LDN-212854は、以下を含む幅広い科学研究における応用を持っています。
化学: 骨形成タンパク質タイプI受容体キナーゼの阻害を研究するためのツール化合物として使用されています。
生物学: 様々な生物学的プロセスにおける骨形成タンパク質シグナル伝達の役割を調査するために使用されています。
医学: 進行性骨化性線維異形成症や肝細胞癌などの病気に対する治療薬としての可能性を評価するために、前臨床研究で使用されています。
類似化合物との比較
LDN-212854 is often compared with other bone morphogenetic protein inhibitors, such as LDN-193189 and LDN-214117. While all these compounds inhibit bone morphogenetic protein type I receptor kinases, this compound is unique in its higher selectivity for activin receptor-like kinase 2 and activin receptor-like kinase 1. This selectivity makes it a more potent inhibitor in certain biological contexts .
Similar Compounds
LDN-193189: Another potent inhibitor of bone morphogenetic protein type I receptor kinases, but with different selectivity profiles.
LDN-214117: A compound with similar inhibitory effects but different pharmacokinetic properties.
生物活性
LDN-212854 is a selective inhibitor of bone morphogenetic protein (BMP) signaling pathways, specifically targeting the activin-like kinase 2 (ALK2) receptor. Its development marks a significant advancement in the pharmacological modulation of BMP signaling, which is crucial for various physiological processes, including bone formation and repair. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, selectivity profile, and implications for therapeutic applications.
This compound operates primarily by inhibiting ALK2, a type I receptor in the BMP signaling pathway. The compound exhibits a remarkable selectivity for ALK2 over other related receptors, such as ALK1 and ALK3. This selectivity allows researchers to investigate the specific roles of ALK2 in various biological contexts without interference from other BMP receptors.
Selectivity Profile
The potency and selectivity of this compound can be summarized in the following table:
Receptor | IC50 (nM) |
---|---|
ALK2 | 1.3 |
ALK1 | 2.4 |
ALK3 | 85.8 |
ALK4 | 2,133 |
ALK5 | 9,276 |
This data indicates that this compound is approximately 6-fold more potent against ALK2 than ALK1 and 10-fold more potent than ALK3, demonstrating its utility as a selective probe for studying ALK2-mediated signaling pathways .
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits BMP-induced signaling pathways. For instance, it significantly blocks the phosphorylation of SMAD1/5/8 induced by BMP7 in specific cell lines, confirming its role as a potent inhibitor of BMP signaling . Additionally, studies on C2C12 myoblast cells demonstrated that this compound inhibits osteogenic differentiation, which is primarily mediated through ALK2 .
In Vivo Studies
The efficacy of this compound has also been evaluated in vivo using transgenic mouse models. Notably, it has been shown to inhibit heterotopic ossification in an inducible mutant ALK2 mouse model of fibrodysplasia ossificans progressiva (FOP). This suggests that this compound could potentially serve as a therapeutic agent for diseases characterized by aberrant BMP signaling .
Clinical Implications
Given its selective inhibition of the BMP pathway, this compound holds promise for treating conditions associated with dysregulated BMP signaling. Potential applications include:
- Fibrodysplasia Ossificans Progressiva (FOP) : A rare genetic disorder resulting in abnormal bone growth.
- Osteoporosis : As a modulator of bone formation, this compound may help in managing this condition.
- Cancer : Aberrant BMP signaling has been implicated in various cancers; thus, targeting this pathway could provide new therapeutic avenues.
Case Studies and Research Findings
Several studies have highlighted the biological activity and therapeutic potential of this compound:
- Study on Osteogenic Differentiation : Research demonstrated that this compound effectively inhibits osteogenic differentiation in C2C12 cells with an IC50 value around 10 nM .
- Transgenic Mouse Model : In a study involving transgenic mice with FOP, treatment with this compound resulted in significant reductions in heterotopic ossification compared to untreated controls .
- Comparative Analysis with Other Inhibitors : When compared to other BMP inhibitors like LDN-193189, this compound showed superior selectivity and potency against ALK2 .
特性
IUPAC Name |
5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDGBGOVJPEFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432597-26-6 | |
Record name | 1432597-26-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。